molecular formula C9H10INO3 B1428550 Methyl 2-amino-5-iodo-4-methoxybenzoate CAS No. 1256958-34-5

Methyl 2-amino-5-iodo-4-methoxybenzoate

Cat. No.: B1428550
CAS No.: 1256958-34-5
M. Wt: 307.08 g/mol
InChI Key: RXHOMYWGIHJLDD-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H10INO3 and a molecular weight of 307.09 g/mol . It is a derivative of benzoic acid and features an iodine atom, an amino group, and a methoxy group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-iodo-4-methoxybenzoate can be synthesized through a multi-step process involving the iodination of methyl 2-amino-4-methoxybenzoate. The iodination reaction typically requires iodine monochloride (ICl) as the iodinating agent in the presence of hydrochloric acid (HCl) and water at low temperatures . The reaction conditions must be carefully controlled to ensure the selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications for pharmaceutical or chemical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like methyl 2-amino-5-azido-4-methoxybenzoate or methyl 2-amino-5-cyano-4-methoxybenzoate can be formed.

    Oxidation Products: Products such as methyl 2-nitro-5-iodo-4-methoxybenzoate or methyl 2-nitroso-5-iodo-4-methoxybenzoate can be obtained.

    Reduction Products: Reduction can yield compounds like methyl 2-amino-5-iodo-4-methoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-iodo-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The iodine atom and amino group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-iodo-4-methoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-amino-5-iodo-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHOMYWGIHJLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesized according to the method of reagent preparation 1 by N-iodosuccinimide iodination of methyl 2-amino-4-methoxybenzoate to give methyl 5-iodo-2-amino-4-methoxybenzoate then proceeding with step 1. 1H NMR (400 MHz, CDCl3): 8.97, (s, 1H), 8.75, 7.31 (s, 1H), 4.08 (s, 3H). GC-MS for C9H6ClIN2O: 319 (M+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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